

Synthesis and characterization of (E)-3-Bromoacrylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-3-Bromoacrylic Acid

Cat. No.: B1268930

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of (E)-3-Bromoacrylic Acid

Executive Summary

(E)-3-Bromoacrylic acid is a halogenated olefinic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialized chemical compounds.^[1] Its stereochemistry and functional groups—a carboxylic acid and a vinyl bromide—make it a versatile reagent. This document provides a comprehensive technical overview of a primary synthetic route to **(E)-3-Bromoacrylic acid**, detailed experimental protocols for its synthesis and purification, and a full characterization profile based on modern analytical techniques. All quantitative data is presented in structured tables for clarity, and a logical workflow of the process is provided as a visual diagram.

Physical and Chemical Properties

(E)-3-Bromoacrylic acid is a solid at room temperature.^{[2][3]} Key physical and chemical data are summarized in Table 1.

Table 1: Physical and Chemical Properties of (E)-3-Bromoacrylic Acid

Property	Value	Source(s)
IUPAC Name	(E)-3-bromoprop-2-enoic acid	[1]
Molecular Formula	C ₃ H ₃ BrO ₂	[1]
Molecular Weight	150.96 g/mol	[1]
CAS Number	6213-89-4	[1] [2] [3]
Appearance	Light beige to brown solid	[3]
Melting Point	117.5-118.5 °C	[3]
Purity (Typical)	95-96%	[2]
pKa (Predicted)	3.73 ± 0.10	[4]
Storage Temperature	Refrigerator (-20°C recommended)	[2] [3]

Synthesis of (E)-3-Bromoacrylic Acid

A common and stereoselective method for the synthesis of **(E)-3-Bromoacrylic acid** is the hydrobromination of propionic acid. This reaction involves the anti-addition of hydrogen bromide (HBr) across the carbon-carbon triple bond, leading predominantly to the desired (E)-isomer.

Synthetic Workflow

The overall process from starting materials to the final, characterized product follows a logical progression of synthesis, purification, and analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **(E)-3-Bromoacrylic acid**.

Experimental Protocol: Synthesis

This protocol describes the hydrobromination of propiolic acid.

- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve propiolic acid (1.0 eq) in a suitable solvent such as aqueous acetic acid. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
- Addition of HBr: Slowly add a 48% aqueous solution of hydrobromic acid (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup and Extraction: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. Extract the aqueous phase with three 50 mL portions of diethyl ether.
- Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude **(E)-3-Bromoacrylic acid** is purified by recrystallization.

- Solvent Selection: Dissolve the crude solid in a minimum amount of hot water or a mixed solvent system like ethanol/water.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to facilitate the formation of crystals.

- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing and Drying: Wash the crystals with a small amount of ice-cold water and dry them under vacuum to obtain the pure **(E)-3-Bromoacrylic acid**.

Characterization Data

The identity and purity of the synthesized **(E)-3-Bromoacrylic acid** are confirmed through various analytical techniques.

Spectroscopic Analysis

Spectroscopic data provides structural confirmation of the target molecule. Key data points are summarized in the tables below.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl_3 or DMSO-d_6)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	~11.0 - 13.0	Broad Singlet	-	-COOH
7.75	Doublet	~14.0	H-C=C-Br	
6.60	Doublet	~14.0	H-C-COOH	
^{13}C NMR	~168	Singlet	-	C=O
~135	Singlet	-	CH=CH-Br	
~110	Singlet	-	CH=CH-Br	

Note: NMR chemical shifts can vary slightly based on solvent and concentration.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid) [5]
1610-1630	Medium	C=C stretch (Alkene)
~940	Medium	=C-H bend (trans)
650-750	Medium-Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z Value	Relative Intensity	Assignment
150/152	Varies	[M] ⁺ (Molecular Ion, showing characteristic Br isotope pattern)
133/135	Varies	[M-OH] ⁺
105/107	Varies	[M-COOH] ⁺
71	Varies	[M-Br] ⁺

Experimental Protocols: Characterization

- NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.^[6] Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.^[6] For the KBr method, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
- Mass Spectrometry: Analyze the sample using a GC-MS system or via direct infusion into an ESI-MS or EI-MS instrument to determine the mass-to-charge ratio of the molecular ion and its fragments.^{[1][7]}

- Melting Point Determination: Place a small amount of the dry, crystalline product into a capillary tube and determine the melting point range using a calibrated melting point apparatus. A sharp melting point close to the literature value (117.5-118.5 °C) indicates high purity.[3]

Safety and Handling

(E)-3-Bromoacrylic acid is classified as an irritant and is corrosive.[1][2]

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2]
- Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

This guide provides a foundational framework for the synthesis and analysis of **(E)-3-Bromoacrylic acid**, intended for use by qualified professionals in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (E)-3-Bromoacrylic acid | C3H3BrO2 | CID 638125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-3-Bromoacrylic acid | 6213-89-4 [sigmaaldrich.com]
- 3. (E-3-BROMOACRYLIC ACID | 6213-89-4 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. bpbs-w2.wpmucdn.com [bpbs-w2.wpmucdn.com]
- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [Synthesis and characterization of (E)-3-Bromoacrylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268930#synthesis-and-characterization-of-e-3-bromoacrylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com